2,4-dimethyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)thiazole-5-carboxamide
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Overview
Description
2,4-dimethyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C21H18N4O2S and its molecular weight is 390.46. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Properties
The compound and its derivatives have shown potential as antimicrobial agents. Notably, research has demonstrated its effectiveness against a range of bacterial and fungal species, indicating its broad-spectrum antimicrobial activity. This includes efficacy against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Dodiya, & Shihora, 2011). Another study confirmed similar antibacterial and antifungal activities, further supporting these findings (Patel & Patel, 2010).
Anticonvulsant Activity
The compound's derivatives have been explored for their potential anticonvulsant properties. A study involving a series of derivatives highlighted their significant anticonvulsant activity, with certain compounds exhibiting superior activity compared to reference drugs (Noureldin et al., 2017). This suggests the compound's potential application in the treatment of convulsive disorders.
Antineurotic and Reproductive Health Applications
Research has also indicated the potential application of the compound's derivatives in addressing antineurotic activity, with implications for male reproductive and erectile dysfunction treatment. This was demonstrated through computer predictions and subsequent synthesis of specific derivatives, highlighting their low toxicity and potential therapeutic benefits (Danylchenko, Drushlyak, & Kovalenko, 2016).
Antitubercular, Anti-HIV, and Antibacterial Agents
The exploration of novel derivatives has revealed their promising antitubercular, anti-HIV, and antibacterial properties. This includes potent activity against specific strains like S. epidermidis, S. aureus, and B. subtilis, alongside notable antitubercular and anti-HIV activities (M.T, Chitra, & Alagarsamy, 2019). These findings indicate the compound's versatility in addressing various infectious diseases.
Antitumor Properties
The compound's derivatives have also been studied for their antitumor activities. For instance, certain thiophene analogues of the compound were synthesized and tested as inhibitors of tumor cell growth in culture, demonstrating significant inhibitory effects (Forsch, Wright, & Rosowsky, 2002). This underscores the potential application of the compound in cancer treatment strategies.
Mechanism of Action
Target of Action
It is known that 2,4-disubstituted thiazoles, a class of compounds to which our compound belongs, exhibit a wide range of biological activities . These activities include antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets through which these effects are induced vary depending on the substituents on the thiazole ring .
Mode of Action
The biological outcomes of 2,4-disubstituted thiazoles are greatly affected by the substituents on the thiazole ring . Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures and evaluated their biological activities .
Biochemical Pathways
Given the broad spectrum of biological activities associated with 2,4-disubstituted thiazoles , it can be inferred that multiple biochemical pathways could be impacted.
Result of Action
Given the wide range of biological activities associated with 2,4-disubstituted thiazoles , it can be inferred that the compound could have diverse molecular and cellular effects.
properties
IUPAC Name |
2,4-dimethyl-N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-12-19(28-14(3)22-12)20(26)24-15-9-10-18-17(11-15)21(27)25(13(2)23-18)16-7-5-4-6-8-16/h4-11H,1-3H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOZBFHLOIFVFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.